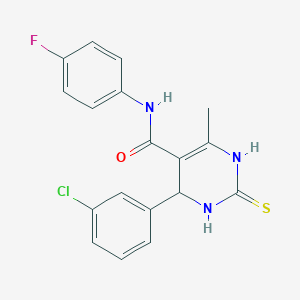![molecular formula C28H30N4O7 B2794496 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-25-1](/img/no-structure.png)
3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinazolinone moiety would likely contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-pi stacking interactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A significant aspect of research on this compound revolves around synthetic routes to create benzofused medium-sized heterocycles, exploring cyanogen-bromide-mediated reactions under solvolytic conditions. This methodology facilitates the generation of medium-ring cyanamide derivatives, showcasing the versatility of synthetic approaches in accessing complex heterocyclic structures (Bremner et al., 1986).
Studies on the cyclization of cyanamides with various nucleophiles have led to the synthesis of 2-amino-3,4-dihydroquinazolin-4-one and other quinazoline derivatives, underscoring the utility of cyanamides in constructing quinazoline frameworks. This approach is instrumental in generating novel heterocyclic compounds with potential biological activities (Shikhaliev et al., 2008).
Biological Activities and Applications
The synthesis of novel thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities represent a crucial application in medicinal chemistry. Such studies aim to develop new therapeutic agents by exploring the biological effects of quinazoline derivatives, highlighting their potential in treating convulsive disorders and infections (Rajasekaran et al., 2013).
Research into the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones demonstrates the compound's relevance in cancer research. The identification of derivatives with significant broad-spectrum antitumor activity illustrates the therapeutic potential of quinazoline derivatives, underscoring their importance in developing novel anticancer drugs (Al-Suwaidan et al., 2016).
Propiedades
Número CAS |
899788-25-1 |
|---|---|
Fórmula molecular |
C28H30N4O7 |
Peso molecular |
534.569 |
Nombre IUPAC |
3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33) |
Clave InChI |
AKWKAYBEQDHSNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



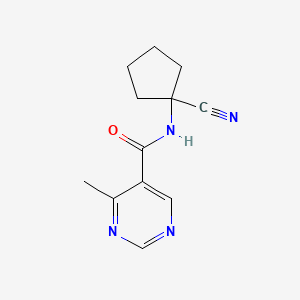
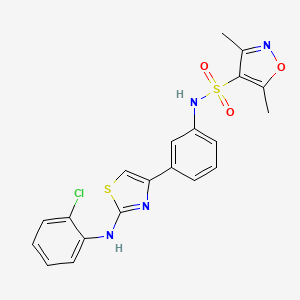

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)
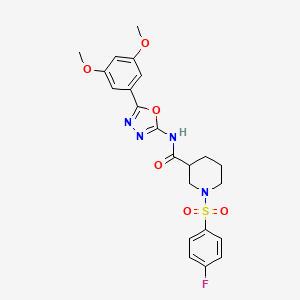
![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)
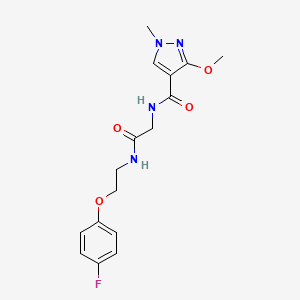
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)
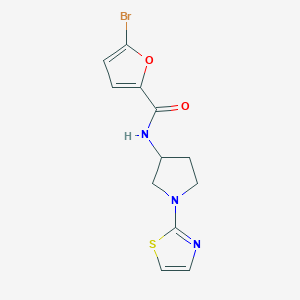
![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)
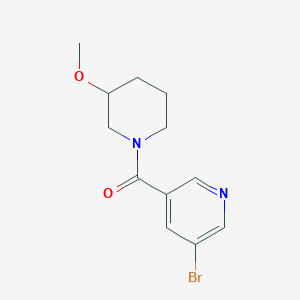
![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)
